Cas no 112633-63-3 (1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl-)
![1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl- structure](https://nl.kuujia.com/scimg/cas/112633-63-3x500.png)
112633-63-3 structure
Productnaam:1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl-
1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl-
- 1-phenylpyrazolo[3,4-e]indolizine-4-carboxylic acid
- 112633-63-3
- 1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl-
- BRN 4503349
- Pyrrolo(1,2-a)pyrazolo(4,3-e)pyridine-4-carboxylic acid, 1-phenyl-
- DTXSID70150127
-
- Inchi: InChI=1S/C16H11N3O2/c20-16(21)13-9-12-7-4-8-18(12)15-14(13)10-17-19(15)11-5-2-1-3-6-11/h1-10H,(H,20,21)
- InChI-sleutel: BGMRZXVUVJLZDO-UHFFFAOYSA-N
- LACHT: C1(N2C3N4C(C=C(C(O)=O)C=3C=N2)=CC=C4)C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 277.08523
- Monoisotopische massa: 277.085
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 410
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 59.5Ų
- XLogP3: 3.7
Experimentele eigenschappen
- Dichtheid: 1.4
- Kookpunt: 320.5°Cat760mmHg
- Vlampunt: 147.6°C
- Brekindex: 1.731
- PSA: 59.53
1H-Pyrazolo[3,4-e]indolizine-4-carboxylicacid, 1-phenyl- Gerelateerde literatuur
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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